3-Hydroxypregnan-20-one
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Overview
Description
3-Hydroxypregnan-20-one, also known as allopregnanolone, is a neurosteroid derived from progesterone. It is a potent positive allosteric modulator of the gamma-aminobutyric acid type A (GABA A) receptor, which plays a crucial role in the central nervous system by enhancing inhibitory neurotransmission. This compound has garnered significant interest due to its potential therapeutic applications in various neuropsychiatric and neurodegenerative disorders .
Scientific Research Applications
3-Hydroxypregnan-20-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: It plays a role in modulating the activity of GABA A receptors, influencing neuronal excitability and synaptic transmission.
Medicine: It has potential therapeutic applications in treating conditions such as anxiety, depression, epilepsy, and neurodegenerative diseases like Alzheimer’s disease.
Industry: It is used in the production of pharmaceuticals and as a research tool in neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypregnan-20-one typically involves the reduction of progesterone. One common method is the catalytic hydrogenation of progesterone using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction selectively reduces the double bond in the A-ring of progesterone, yielding this compound .
Industrial Production Methods: Industrial production of this compound often employs microbial transformation processes. Specific strains of microorganisms, such as certain species of bacteria and fungi, are used to biotransform progesterone into this compound. This method is advantageous due to its high selectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypregnan-20-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxo-pregnan-20-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: It can be further reduced to form 3α,5α-tetrahydroprogesterone using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions at the 3-hydroxy position to form various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products:
Oxidation: 3-oxo-pregnan-20-one
Reduction: 3α,5α-tetrahydroprogesterone
Substitution: Various 3-substituted derivatives
Mechanism of Action
3-Hydroxypregnan-20-one exerts its effects primarily through its action on the GABA A receptor. It enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid (GABA), increasing chloride ion influx into neurons and resulting in hyperpolarization and reduced neuronal excitability. This modulation of GABA A receptor activity underlies its anxiolytic, anticonvulsant, and neuroprotective properties .
Comparison with Similar Compounds
Pregnenolone: Another neurosteroid that serves as a precursor to various other steroids, including 3-Hydroxypregnan-20-one.
3α,5α-Tetrahydroprogesterone: A reduced form of this compound with similar GABA A receptor modulatory effects.
Progesterone: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its potent positive allosteric modulation of the GABA A receptor, which is more pronounced than that of its precursors and derivatives. This makes it particularly effective in modulating neuronal excitability and offers significant therapeutic potential .
Properties
CAS No. |
4406-35-3 |
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Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[(8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14?,15?,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
AURFZBICLPNKBZ-SRJHXTLLSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
3 alpha Hydroxy 5 alpha pregnan 20 one 3 alpha Hydroxy 5 beta pregnan 20 one 3 alpha, 5 beta Tetrahydroprogesterone 3 alpha, 5 beta-Tetrahydroprogesterone 3 alpha-Hydroxy-5 alpha-pregnan-20-one 3 alpha-Hydroxy-5 beta-pregnan-20-one 3 Hydroxypregnan 20 one 3-Hydroxypregnan-20-one 3beta Hydroxy 5alpha pregnan 20 one 3beta-Hydroxy-5alpha-pregnan-20-one Allopregnan 3 beta ol 20 one Allopregnan-3 beta-ol-20-one Allopregnanolone alpha-Hydroxy-5 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-pregnan-20-one, 3 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-ol-20-one, Allopregnan-3 beta-pregnan-20-one, 3 alpha-Hydroxy-5 Eltanolone Epipregnanolone Pregnan 3alpha ol 20 one Pregnan-3alpha-ol-20-one Pregnanolone Pregnanolone, (3alpha)-isomer Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer Pregnanolone, (3alpha,5alpha)-isomer Pregnanolone, (3alpha,5beta)-isomer Pregnanolone, (3beta)-isomer Pregnanolone, (3beta, 5alpha)-isomer Pregnanolone, (3beta, 5alpha, 17alpha)-isomer Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer Pregnanolone, (3beta, 5beta)-isomer Pregnanolone, (3beta, 5beta, 17alpha)-isomer Pregnanolone, (3beta, 5beta,14beta)-isomer Pregnanolone, (5alpha)-isomer Sepranolone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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